methyl (2R)-2-hydroxy-4-methylpentanoate

Descripción general

Descripción

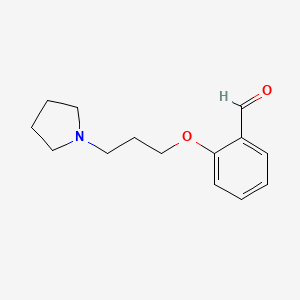

Methyl (2R)-2-hydroxy-4-methylpentanoate, also known as methyl pentanoate, is an organic compound that is used in a variety of scientific research applications. It is a monocarboxylic acid ester of pentanoic acid and methanol and is a colorless, volatile liquid with a pungent odor. Methyl pentanoate is produced in the laboratory by the reaction of pentanoic acid with methanol in the presence of an acid catalyst. It is a chiral compound and exists in two enantiomeric forms, (2R)-2-hydroxy-4-methylpentanoate and (2S)-2-hydroxy-4-methylpentanoate.

Aplicaciones Científicas De Investigación

Enantiomers in Wine

Methyl (2R)-2-hydroxy-4-methylpentanoate, as an enantiomer of ethyl 2-hydroxy-4-methylpentanoate, plays a significant role in the wine industry. Its presence in wine varies with the type of wine and its aging process. White wines typically contain only the R form, while red wines have both enantiomers in different ratios, influenced by aging. These compounds contribute to the fruity aroma of wines, with a synergistic effect on aroma perception being observed when both enantiomers are present. This characteristic is crucial for determining the sensory profiles of wines, particularly in terms of their blackberry and fresh fruit descriptors (Lytra, Tempère, Revel, & Barbe, 2015).

Organoleptic Properties

This compound also has implications in the field of organoleptic properties, particularly in perfumery and flavor industries. Studies have explored the synthesis and organoleptic properties of various related compounds, examining their aromatic nuances and potential applications as perfumery ingredients. These compounds exhibit a range of sensory notes, including walnut, fruity, camphoraceous, and earthy tones, which can be valuable for developing new fragrance and flavor compositions (Snowden, Grenno, & Vial, 2005).

Role in Amino Acid Fermentation

In the context of microbial biochemistry, this compound derivatives are involved in the fermentation processes of certain bacteria. For instance, Clostridium difficile, a pathogenic bacterium, ferments l-leucine into several products, including 4-methylpentanoate, via a pathway involving 2-hydroxy-4-methylpentanoyl-CoA. This process is chemically complex and involves ketyl radical intermediates, highlighting the compound's significance in understanding microbial metabolism and potential applications in biotechnology (Kim, Darley, Buckel, & Pierik, 2008).

Synthesis and Stereochemistry

Research has also focused on the synthesis and stereochemical analysis of this compound and its derivatives. These studies are pivotal in developing methodologies for producing optically pure compounds, which are essential for pharmaceutical applications and the synthesis of natural products. Understanding the stereochemistry of these compounds aids in the development of novel synthetic routes and potentially new drug candidates (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).

Propiedades

IUPAC Name |

methyl (2R)-2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSNYUDSMPILKL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3082352.png)

![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)

![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/structure/B3082395.png)

![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)